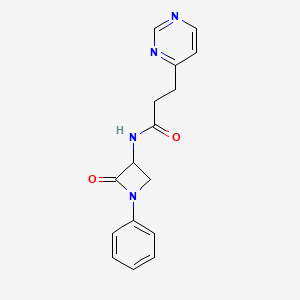
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties that make it an ideal candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is not fully understood. However, it is known to act by inhibiting specific enzymes and proteins that are involved in disease progression. The compound has also been shown to induce apoptosis, which is a process of programmed cell death that helps to eliminate damaged or diseased cells.
Biochemical and Physiological Effects:
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth. It also has a significant impact on the immune system, helping to boost the body's natural defenses against disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is its versatility. The compound can be easily modified to suit specific research needs, making it an ideal candidate for use in various experiments. However, one of the limitations of this compound is its cost, which can be prohibitive for some researchers.
Direcciones Futuras
There are several future directions for the use of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer treatments. The compound has been shown to be effective against various types of cancer cells, and further research could lead to the development of new drugs that target specific cancer types.
Another potential application is in the development of new antibiotics. N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has been shown to exhibit potent activity against various bacterial strains, including antibiotic-resistant strains. Further research could lead to the development of new antibiotics that are effective against these strains.
In conclusion, N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a versatile compound that has numerous applications in scientific research. The compound has been shown to exhibit potent activity against various diseases, making it an ideal candidate for use in drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis include 2-phenylglycinonitrile and 4-chloropyrimidine. The reaction proceeds through several steps, including reduction, cyclization, and acylation, to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has numerous applications in scientific research. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections.
Propiedades
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-pyrimidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(7-6-12-8-9-17-11-18-12)19-14-10-20(16(14)22)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSAONPWSXAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

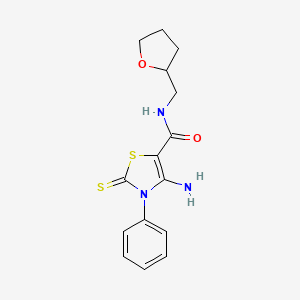

![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
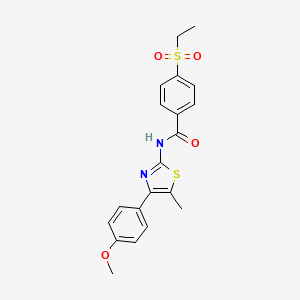
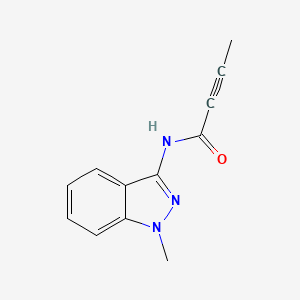

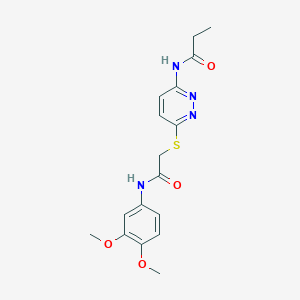


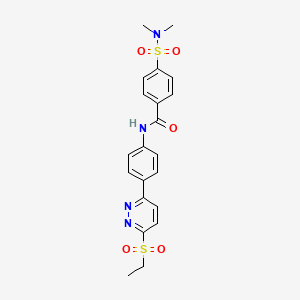
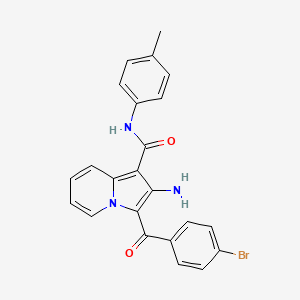
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)